molecular formula C17H13F3N2O B1682409 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile CAS No. 172649-40-0

3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile

Cat. No. B1682409
M. Wt: 318.29 g/mol
InChI Key: RUVMMEREJMHLOS-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H13F3N2O. This indicates that the molecule contains 17 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 257 °C at 760 mmHg .

Scientific Research Applications

Development and Optimization in Synthesis

(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile is a potassium-channel opener developed for urinary urge incontinence treatment. The synthesis involves a critical unsymmetrical Hantzsch reaction. The reaction's yield and impurity control depend heavily on the reagents' addition order. The use of factorial experimental design further optimizes the yield and the reagents' relative charges. This chemistry has been scaled to plant level, producing multikilogram amounts of the Hantzsch product with close to 60% yield (Hopes, Parker, & Patel, 2006).

Applications in Calcium-Channel Modulation

Certain 1,4-dihydropyridine derivatives, including compounds structurally related to 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile, display potential calcium modulatory properties. These compounds sometimes exhibit calcium-channel antagonist activity, indicating possible therapeutic applications in areas influenced by calcium-channel function (Linden, Şafak, Şimşek, & Gündüz, 2011).

Chemical Interactions and Crystal Structure Analysis

Studies on compounds with structural similarities to 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile focus on crystal structure and chemical interactions. For instance, an analysis of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile highlights the significance of intra and intermolecular interactions in the crystal structure, such as hydrogen bonds and π-π interactions (Fun, Asik, Kumar, Isloor, & Shivananda, 2011).

Advanced Material Applications

Electrolyte Additive in High Voltage Lithium-Ion Batteries

4-(Trifluoromethyl)-benzonitrile, structurally related to the chemical , has been used as an electrolyte additive for high voltage lithium-ion batteries. It significantly improves cyclic stability and forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution from the cathode material (Huang et al., 2014).

properties

IUPAC Name

3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVMMEREJMHLOS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H](C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431296
Record name 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile

CAS RN

172649-40-0
Record name AZD-0947
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172649400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-0947
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3ZRL30TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 2
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 3
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 5
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Reactant of Route 6
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile

Citations

For This Compound
4
Citations
K Mori, Y Yamashita, N Teramoto - European Journal of Pharmacology, 2016 - Elsevier
The effects of ZD0947, a novel ATP-sensitive K + channel (K ATP channel) opener, on the activity of reconstituted K ATP channels were investigated using cell-attached recordings. K …
Number of citations: 4 www.sciencedirect.com
T Yunoki, HL Zhu, K Iwasa, T Tomoda… - Naunyn-Schmiedeberg's …, 2008 - Springer
The effects of ZD0947, a novel urinary bladder selective ATP-sensitive potassium channel (K ATP channel) opener, on carbachol-induced contractions of isolated guinea pig urinary …
Number of citations: 14 link.springer.com
M Aishima, T Tomoda, T Yunoki… - British journal of …, 2006 - Wiley Online Library
Background and purpose: ATP‐sensitive K + channels (K ATP channels) play important roles in regulating the resting membrane potential of detrusor smooth muscle. Actions of ZD0947…
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
SN Black, K Quigley, A Parker - Organic process research & …, 2006 - ACS Publications
Theoretical approaches to crystallisation process development were tested on a pharmaceutical development compound and resulted in a well-behaved crystallisation. The …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.